molecular formula C14H16N2O B2853371 N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide CAS No. 156997-88-5

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B2853371
CAS No.: 156997-88-5
M. Wt: 228.295
InChI Key: PSCPACQGRRXTCA-UHFFFAOYSA-N
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Description

“N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide” is a chemical compound that belongs to the tryptamine family . Tryptamines are a group of compounds known as indolethyl amines, which play a fundamental role in the human body . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .


Synthesis Analysis

The synthesis of this compound involves a reaction between tryptamine and a carboxylic acid . A common method for the preparation of amides, like this compound, is through N, N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . DCC is a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains an ethyl group and a cyclopropanecarboxamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its synthesis from tryptamine and a carboxylic acid . The carboxyl group of the carboxylic acid reacts with DCC to produce an activated acylating agent that reacts with the amino group of tryptamine to form the amide bond .

Scientific Research Applications

Allosteric Modulation of Dopamine D2 Receptor

Mistry et al. (2015) explored the allosteric modulation of the dopamine D2 receptor (D2R) using fragments derived from N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide. They identified fragments that displayed purely allosteric pharmacology, impacting the binding of dopamine at the D2R, which is significant in the context of neural signaling and potential therapeutic applications (Mistry et al., 2015).

Urease Inhibition

Nazir et al. (2018) synthesized novel indole-based scaffolds, including derivatives of this compound, as potent urease inhibitors. These compounds demonstrated competitive inhibition against the enzyme, suggesting potential applications in the treatment of diseases related to urease activity (Nazir et al., 2018).

Anticancer Activity

Mahale et al. (2014) investigated Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide, a compound structurally related to this compound, for its anticancer activity. They found that it inhibits Cdk4-cyclin D1, blocks cancer cell growth in various phases of the cell cycle, and induces apoptosis selectively in cancer cells, indicating potential for clinical development as an anticancer agent (Mahale et al., 2014).

Antimicrobial Activity

Attaby et al. (2007) synthesized various 1H-indole-3-carboxamide derivatives, related to this compound, and evaluated them for antimicrobial activity. These compounds were found to be potent inhibitors against various microbial agents, suggesting their potential as therapeutic agents against infections (Attaby et al., 2007).

Neuroprotective Properties

Setterholm et al. (2015) synthesized a compound structurally similar to this compound, known as HIOC, which is a potent activator of the TrkB receptor in neurons. This compound's neuroprotective properties make it of interest for therapeutic uses in neurodegenerative diseases (Setterholm et al., 2015).

Future Directions

Future research could focus on elucidating the specific biological activities of this compound, its potential therapeutic applications, and its safety profile. Given the diverse pharmacological properties of tryptamines, this compound could potentially be of interest in various areas of biomedical research .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14(10-5-6-10)15-8-7-11-9-16-13-4-2-1-3-12(11)13/h1-4,9-10,16H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCPACQGRRXTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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